

Comparative transcriptome analysis of sensitive and resistant fungal strains to hexaconazole

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Hexaconazole Resistance in Fungi: A Comparative Transcriptomic Analysis

A deep dive into the molecular mechanisms conferring resistance to the widely used triazole fungicide, **hexaconazole**, reveals a complex interplay of genetic mutations, altered gene expression, and activated stress response pathways. This guide provides a comparative overview of the transcriptomic landscapes of **hexaconazole**-sensitive and -resistant fungal strains, supported by experimental data and detailed methodologies for researchers in mycology, plant pathology, and drug development.

Hexaconazole, a potent inhibitor of the ergosterol biosynthesis pathway, is a critical tool in managing fungal diseases in agriculture. However, the emergence of resistant fungal strains poses a significant threat to its efficacy. Understanding the molecular underpinnings of this resistance is paramount for developing sustainable disease management strategies. This guide synthesizes findings from transcriptomic studies to illuminate the key differences between sensitive and resistant fungal isolates.

Comparative Analysis of Gene Expression

Transcriptome sequencing (RNA-Seq) of sensitive and resistant fungal strains exposed to **hexaconazole** reveals significant differences in gene expression profiles. These changes often pinpoint the primary mechanisms of resistance. A common theme is the alteration in the

expression of genes involved in the ergosterol biosynthesis pathway, drug efflux, and stress response.

A pivotal mechanism of resistance to azole fungicides, including **hexaconazole**, involves the target enzyme, lanosterol 14 α -demethylase, encoded by the CYP51 (also known as ERG11) gene.[1] Resistance can arise from point mutations in the CYP51 gene, which reduce the binding affinity of the fungicide to the enzyme, or through the overexpression of the CYP51 gene, leading to higher concentrations of the target enzyme.[2]

In *Fusarium graminearum*, a major plant pathogen, resistance to **hexaconazole** has been linked to numerous point mutations in the three FgCYP51 genes (FgCYP51A, FgCYP51B, and FgCYP51C).[3] Notably, amino acid substitutions such as L92P and N123S in FgCYP51A, and multiple substitutions in FgCYP51B and FgCYP51C have been identified in resistant mutants.[3] Interestingly, in some resistant strains, the expression of the FgCYP51 genes was found to be significantly reduced compared to their sensitive parental isolates, suggesting a complex regulatory mechanism.[3]

Beyond the target site, another prevalent resistance mechanism is the increased efflux of the fungicide from the fungal cell, mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[2][4] Transcriptomic analyses frequently reveal the upregulation of genes encoding these transporters in resistant strains upon exposure to azoles. For instance, in *Aspergillus fumigatus*, the overexpression of *cdr1B*, an ABC transporter, has been shown to confer azole resistance.[5] Similarly, studies on *Candida auris* have implicated the upregulation of genes like *SNQ2*, *CDR4*, and *MDR1* in multidrug resistance.[6]

The cellular response to fungicide-induced stress also plays a crucial role in tolerance and resistance. Stress signaling pathways, such as the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are often activated in response to antifungal agents.[7][8] These pathways can trigger a cascade of gene expression changes that help the fungus cope with the stress, contributing to its survival.

The following tables summarize key differentially expressed genes identified in comparative transcriptomic studies of azole-sensitive and -resistant fungal strains.

Table 1: Differentially Expressed Genes in Hexaconazole/Azole Resistant Fungi

Gene/Gene Family	Function
CYP51 (ERG11)	Lanosterol 14 α -demethylase (Ergosterol biosynthesis)
ABC Transporters (e.g., cdr1B, SNQ2, CDR4)	ATP-binding cassette transporters (Drug efflux)
MFS Transporters (e.g., MDR1)	Major Facilitator Superfamily transporters (Drug efflux)
ERG6	C-24 sterol methyltransferase (Ergosterol biosynthesis)
Heat Shock Proteins (e.g., Hsp70, Hsp90)	Chaperone proteins (Stress response)
Aldehyde dehydrogenase	Detoxification
Monooxygenase	Detoxification

Table 2: Point Mutations in FgCYP51 Genes of Hexaconazole-Resistant *Fusarium graminearum*[3]

Gene	Amino Acid Substitution	Significance
FgCYP51A	L92P, N123S	Altered protein structure
FgCYP51B	M331V, F62L, Q252R, A412V, V488A	Altered protein structure
FgCYP51C	S28L, S256A, V307A, D287G, R515I	Altered protein structure, some conserved in all resistant mutants

Experimental Protocols

A generalized workflow for the comparative transcriptome analysis of sensitive and resistant fungal strains is outlined below.

Fungal Strains and Culture Conditions

- Strains: Acquire both a **hexaconazole**-sensitive (wild-type) and a confirmed **hexaconazole**-resistant strain of the fungus of interest.
- Culture: Grow the fungal strains in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) at an optimal temperature (e.g., 25°C) with shaking.
- Treatment: Expose the cultures to a sub-lethal concentration of **hexaconazole**. An untreated control for each strain should also be included. The concentration and duration of exposure should be optimized based on preliminary dose-response experiments.

RNA Extraction and Sequencing

- Harvesting: Collect fungal mycelia by filtration after the desired incubation period.
- RNA Extraction: Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercially available fungal RNA extraction kit, following the manufacturer's instructions.
- Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 7).
- Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA using a standard RNA-Seq library preparation kit. Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

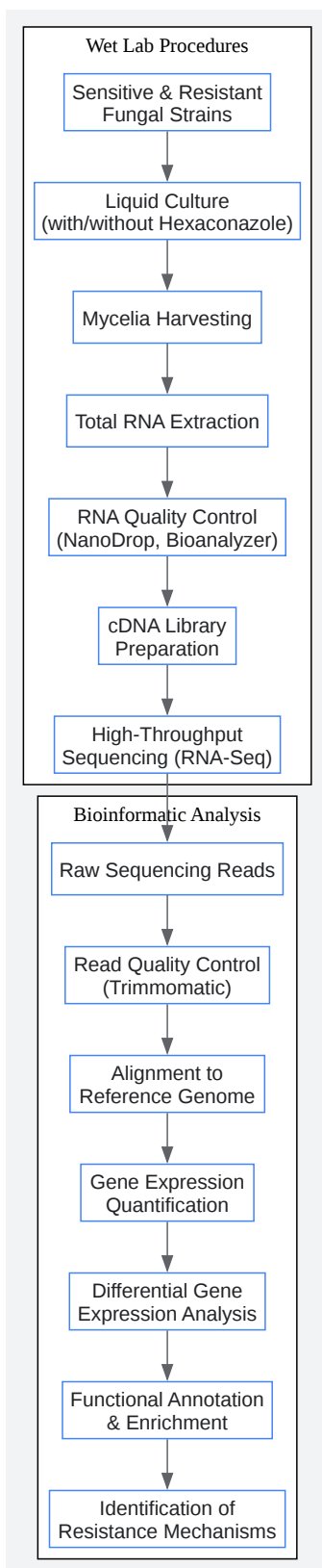
Bioinformatic Analysis

- Quality Control of Reads: Trim adapter sequences and low-quality reads from the raw sequencing data using tools like Trimmomatic.
- Mapping: Align the cleaned reads to a reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

- **Quantification:** Count the number of reads mapped to each gene using tools such as HTSeq-count or featureCounts.
- **Differential Gene Expression Analysis:** Identify differentially expressed genes (DEGs) between the sensitive and resistant strains, as well as between treated and untreated samples, using packages like DESeq2 or edgeR in R.
- **Functional Annotation and Enrichment Analysis:** Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

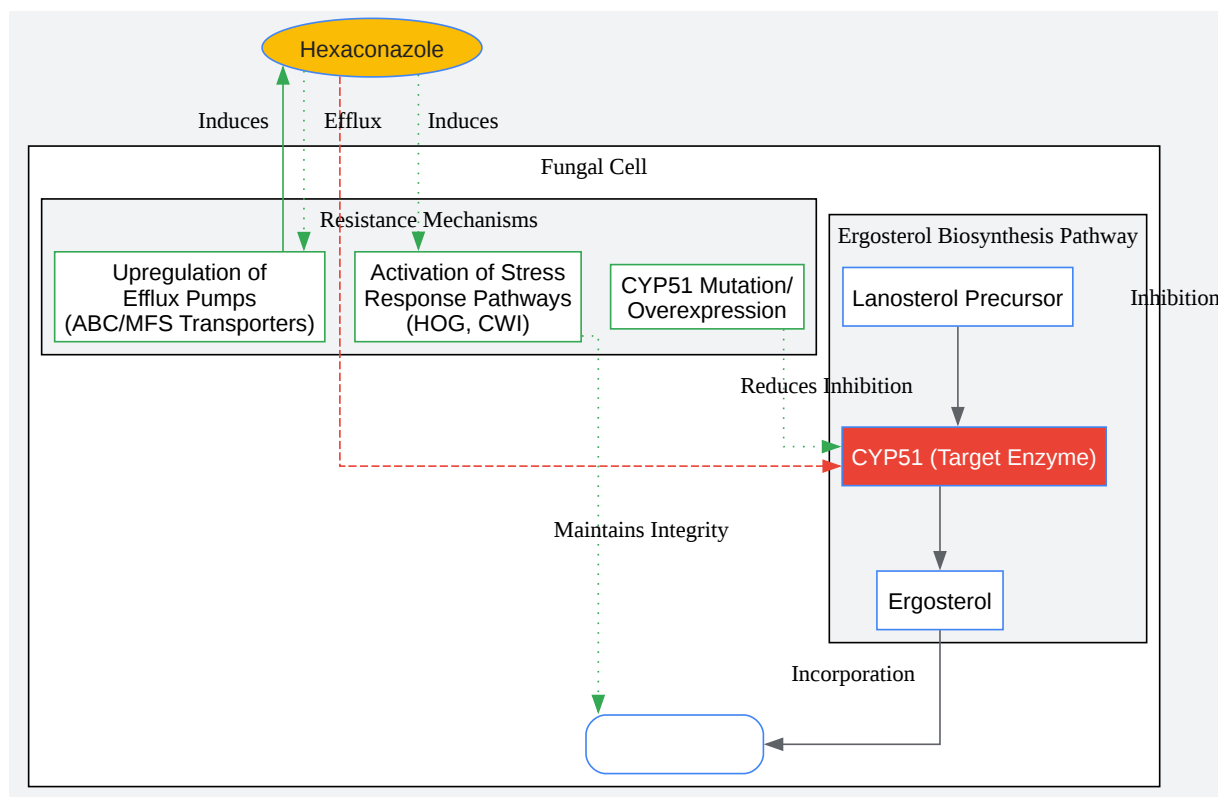
Visualizing the Mechanisms of Resistance

The following diagrams illustrate the key pathways and workflows involved in **hexaconazole** resistance.



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Fig. 1: Experimental workflow for comparative transcriptome analysis.



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Fig. 2: Key signaling pathways involved in **hexaconazole** resistance.

Conclusion

Comparative transcriptome analysis is a powerful tool for dissecting the molecular mechanisms of fungicide resistance. In the case of **hexaconazole**, resistance is a multifaceted phenomenon involving modifications of the drug target, enhanced drug efflux, and a robust stress response. The upregulation of CYP51 and various drug transporters, along with the activation of stress

signaling pathways, are key signatures of the resistant phenotype. A thorough understanding of these mechanisms is essential for the development of novel fungicides and for designing effective and sustainable strategies to combat the growing challenge of fungicide resistance in fungal pathogens.

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